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molecular formula C18H17NO2 B8606741 Benzyl 5,6-dimethyl-1H-indole-3-carboxylate

Benzyl 5,6-dimethyl-1H-indole-3-carboxylate

Cat. No. B8606741
M. Wt: 279.3 g/mol
InChI Key: LKIWHNUNNUGVQK-UHFFFAOYSA-N
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Patent
US08623862B2

Procedure details

0.54 g of Pd/C 10% and 16.9 g of ammonium formate are added to a solution of 5 g of the compound obtained in step 2 in 120 ml of MeOH. It is heated under reflux for 2 hours. It is filtered on talc and the filtrate is evaporated.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0.54 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[CH3:15])[NH:11][CH:10]=[C:9]2[C:16]([O:18]CC1C=CC=CC=1)=[O:17]>CO.[Pd]>[CH3:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[CH3:15])[NH:11][CH:10]=[C:9]2[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=C2C(=CNC2=CC1C)C(=O)OCC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0.54 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
It is filtered on talc
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Name
Type
Smiles
CC=1C=C2C(=CNC2=CC1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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